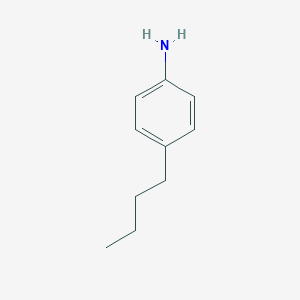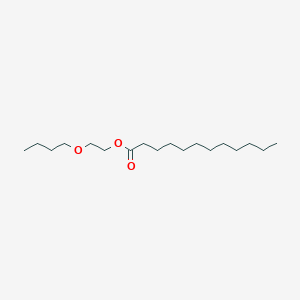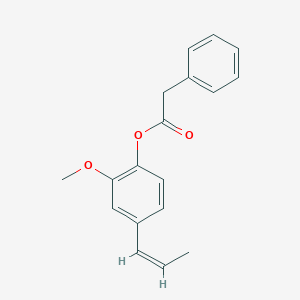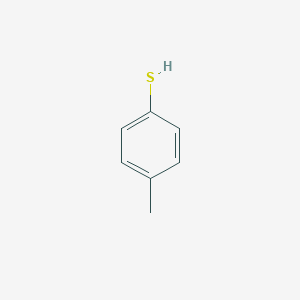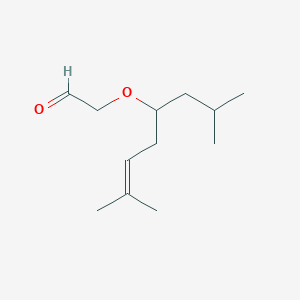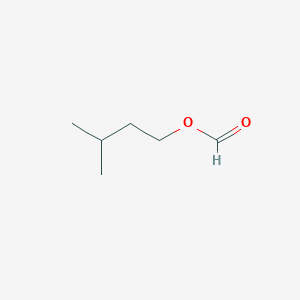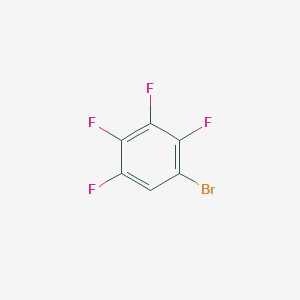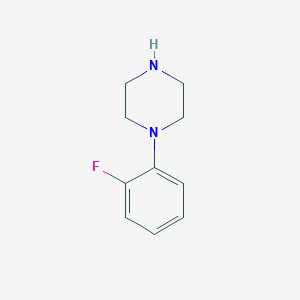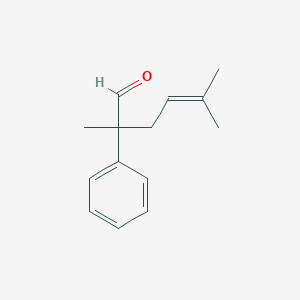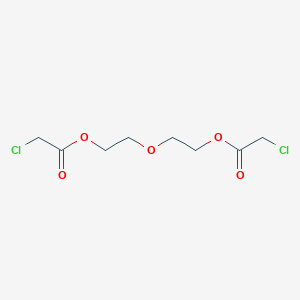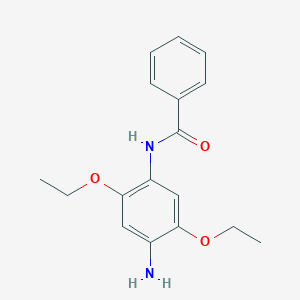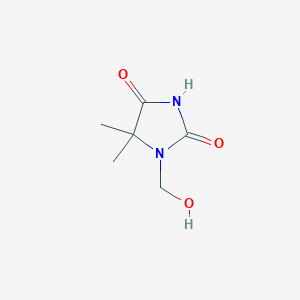![molecular formula C4H8O4Te B089650 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane CAS No. 176-57-8](/img/structure/B89650.png)
1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[44]nonane is a chemical compound known for its unique structure and properties It is a tellurium-containing heterocycle, which means it has a ring structure that includes atoms of at least two different elements, one of which is tellurium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane typically involves the reaction of tellurium tetrachloride with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The diol used in the synthesis is usually a compound with two hydroxyl groups that can react with tellurium tetrachloride to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tellurium atom can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tellurium oxides, while reduction reactions may produce tellurium hydrides. Substitution reactions can result in a variety of substituted tellurium compounds.
Scientific Research Applications
1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other tellurium-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and electronic components.
Mechanism of Action
The mechanism of action of 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane involves its interaction with molecular targets and pathways in biological systems. The tellurium atom in the compound can form bonds with various biomolecules, affecting their structure and function. This can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction.
Comparison with Similar Compounds
1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane can be compared with other similar compounds, such as:
1,4,6,9-Tetraoxa-5lambda~4~-sulfaspiro[4.4]nonane: This compound contains sulfur instead of tellurium and has different reactivity and applications.
1,4,6,9-Tetraoxa-5lambda~4~-selenaspiro[4.4]nonane: This compound contains selenium and has unique properties compared to the tellurium analog.
1,4,6,9-Tetraoxa-5lambda~4~-spiro[4.4]nonane: This compound lacks the tellurium atom and has different chemical behavior and uses.
The uniqueness of 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4
Properties
IUPAC Name |
1,4,6,9-tetraoxa-5λ4-telluraspiro[4.4]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4Te/c1-2-6-9(5-1)7-3-4-8-9/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTTXGIBULTWJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Te]2(O1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317484 |
Source


|
| Record name | 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-57-8 |
Source


|
| Record name | NSC316454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
